N-(2-ethylphenyl)-3-iodobenzamide

Description

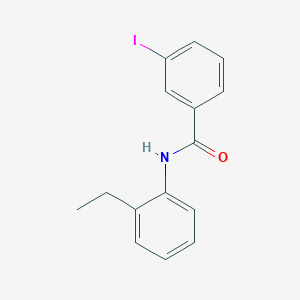

N-(2-ethylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid moiety linked to a 2-ethylphenylamine group via an amide bond. Its molecular formula is C15H14INO (molecular weight: 375.19 g/mol).

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18g/mol |

IUPAC Name |

N-(2-ethylphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

MWYZPXYWASMFMN-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-(2-ethylphenyl)-3-iodobenzamide, highlighting substituent variations, iodine positions, and biological activities:

Key Comparative Insights

Substituent Effects on Bioactivity

- A3 () : The acridine moiety enables DNA intercalation, making it suitable for Auger electron therapy. Its 3-iodobenzamide group localizes radiation damage, producing 1–1.4 DNA double-strand breaks (DSBs) per decay . In contrast, the 2-ethylphenyl group in the target compound lacks DNA-binding motifs, suggesting divergent applications.

- BZA (): The 4-iodo configuration and diethylaminoethyl substituent enhance melanoma targeting, achieving tumor-to-brain ratios of 147:1. The ethylphenyl group in the target compound may reduce cellular uptake efficiency compared to BZA’s charged amine group .

Iodine Position and Radiopharmaceutical Utility

- Compounds with iodine in the 4-position (e.g., BZA) show superior tumor imaging efficacy due to optimal steric positioning for melanin binding . The 3-iodo configuration in the target compound and A3 may favor DNA proximity in therapeutic contexts .

Physicochemical Properties

- Polarity : Hydroxyalkyl substituents (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide) increase solubility, whereas lipophilic groups like 3,4-dimethylphenyl (Y030-3269) enhance membrane permeability .

- Steric Effects : Bulky substituents (e.g., benzoxazolyl derivatives in –19) may hinder binding to flat targets like DNA but improve selectivity for enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.